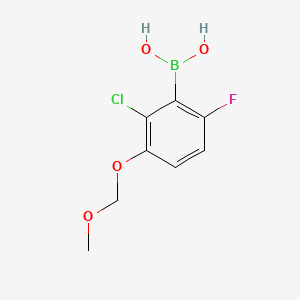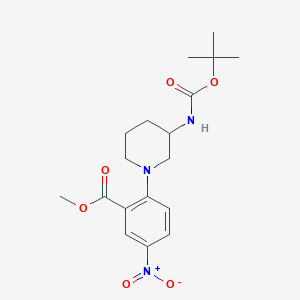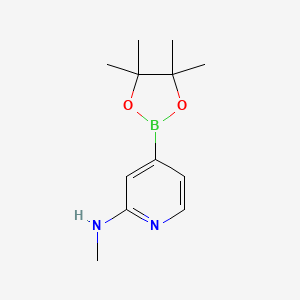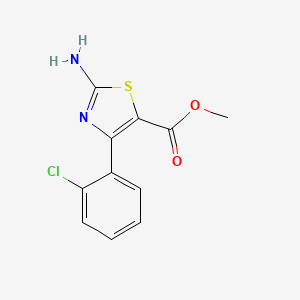
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties . This particular compound features a thiazole ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester group, making it a versatile molecule in medicinal chemistry.
Mechanism of Action
Target of Action
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is a type of 2-aminothiazole derivative . These compounds are known to have diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions .
Result of Action
The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also demonstrated antifungal potential against Candida glabrata and Candida albicans . In addition, it has shown selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, inhibiting their function, and thus preventing bacterial growth . Additionally, it has antifungal properties, interacting with fungal cell wall synthesis enzymes and disrupting their function . The compound’s interactions with these biomolecules are primarily through binding to active sites, leading to enzyme inhibition.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to induce apoptosis by activating specific signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy and altered cellular effects . Long-term studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key metabolic enzymes, leading to altered metabolic pathways and reduced production of essential metabolites . Additionally, it can affect the levels of specific metabolites, such as nucleotides and amino acids, by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution . It can accumulate in specific tissues, leading to localized effects and enhanced efficacy . Additionally, the compound’s transport and distribution can influence its pharmacokinetics and overall therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiourea and methyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate derivatives: These compounds share a similar thiazole core but differ in their substituents, leading to variations in their biological activities.
Chlorophenylthiazole derivatives: These compounds have similar chlorophenyl substitutions but may vary in other functional groups, affecting their chemical reactivity and applications.
Uniqueness
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYGARGOAHUXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674520 | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-40-9 | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)
![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)


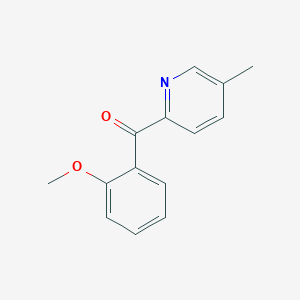
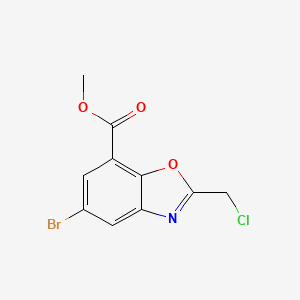
![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)
![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)
